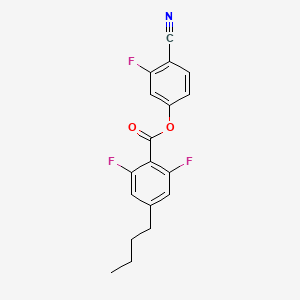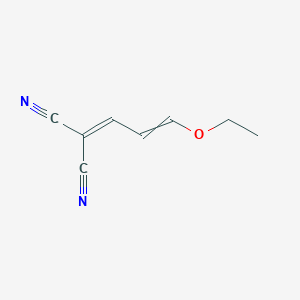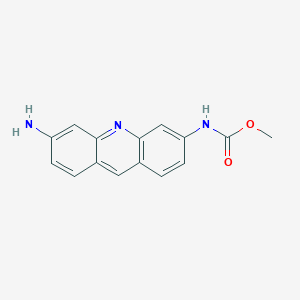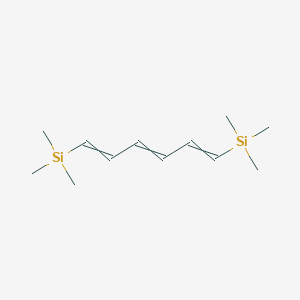![molecular formula C14H26OSSi B14262090 Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane CAS No. 137812-12-5](/img/structure/B14262090.png)
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is a chemical compound that features a silicon atom bonded to three propan-2-yl groups and one (2H-thiopyran-5-yl)oxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane typically involves the reaction of a silicon-based precursor with propan-2-yl groups and a (2H-thiopyran-5-yl)oxy group. One common method involves the use of tri(propan-2-yl)silane as a starting material, which is then reacted with a (2H-thiopyran-5-yl)oxy compound under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of catalysts, temperature control, and purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the silicon atom.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propan-2-yl groups or the (2H-thiopyran-5-yl)oxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Wirkmechanismus
The mechanism by which Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a wide range of chemical reactions. The (2H-thiopyran-5-yl)oxy group can also interact with biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(propan-2-yl)silane: Lacks the (2H-thiopyran-5-yl)oxy group, making it less versatile in certain applications.
(2H-thiopyran-5-yl)oxy compounds: These compounds do not contain the silicon atom, limiting their use in silicon-based applications.
Uniqueness
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is unique due to the combination of the silicon atom with the (2H-thiopyran-5-yl)oxy group. This structural feature provides the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
137812-12-5 |
|---|---|
Molekularformel |
C14H26OSSi |
Molekulargewicht |
270.51 g/mol |
IUPAC-Name |
tri(propan-2-yl)-(2H-thiopyran-5-yloxy)silane |
InChI |
InChI=1S/C14H26OSSi/c1-11(2)17(12(3)4,13(5)6)15-14-8-7-9-16-10-14/h7-8,10-13H,9H2,1-6H3 |
InChI-Schlüssel |
GKYWMRIZWGECME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CSCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)



![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)

![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

